molecular formula C17H20N6 B148455 Baquiloprim CAS No. 102280-35-3

Baquiloprim

Cat. No. B148455
CAS RN: 102280-35-3
M. Wt: 308.4 g/mol
InChI Key: AIOWJIMWVFWROP-UHFFFAOYSA-N
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Description

Baquiloprim is a diaminopyrimidine derivative that acts as a dihydrofolate-reductase inhibitor. It is primarily used as an antibacterial agent in veterinary medicine, often in combination with sulphonamides to enhance its efficacy. This compound is known for its broad-spectrum antibacterial activity and is particularly effective against respiratory and gastrointestinal infections in cattle and swine .

Mechanism of Action

Baquiloprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is essential for the synthesis of tetrahydrofolic acid, a precursor for DNA synthesis. By inhibiting this enzyme, this compound prevents the replication of bacterial DNA, leading to the death of the bacteria. This compound acts synergistically with sulphonamides, which inhibit another enzyme in the same pathway, resulting in a more effective antibacterial action .

Safety and Hazards

Baquiloprim has moderate acute toxicity. The acute oral LD50 values are about 500-1000 mg/kg bw . Important signs of toxicity are central nervous system toxicity and liver damage . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

Baquiloprim plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and amino acids. By blocking this pathway, this compound effectively halts bacterial DNA synthesis and cell division . The compound interacts synergistically with sulphonamides, enhancing its antibacterial activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting folate metabolism, which is essential for DNA synthesis and repair. This disruption leads to impaired cell division and growth, particularly in rapidly dividing bacterial cells . This compound also affects cell signaling pathways and gene expression by altering the availability of tetrahydrofolate, a critical cofactor in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This binding prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of this essential cofactor . The inhibition of dihydrofolate reductase results in the accumulation of dihydrofolate and a subsequent decrease in the synthesis of nucleotides and amino acids . This mechanism effectively halts bacterial DNA synthesis and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its high oral bioavailability and slow elimination from the body . This compound is extensively metabolized, with several metabolites identified, including des-methyl-baquiloprim and this compound-1-N-oxide . The stability and degradation of this compound in laboratory settings have shown that it remains active for extended periods, allowing for prolonged antibacterial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In cattle and swine, the compound is administered at specific dosages to treat respiratory and gastrointestinal infections . Higher doses of this compound have been associated with increased antibacterial activity, but also with potential toxic effects such as central nervous system toxicity and liver damage . The threshold for these adverse effects varies depending on the species and the duration of treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a dihydrofolate-reductase inhibitor. The compound is extensively metabolized in laboratory animals and target species, with metabolites such as des-methyl-baquiloprim and this compound-1-N-oxide identified . These metabolic pathways are crucial for the compound’s elimination from the body and its overall efficacy as an antibacterial agent .

Transport and Distribution

This compound is widely distributed within cells and tissues, with both urine and bile serving as important routes of elimination . The compound’s high oral bioavailability ensures efficient absorption and distribution throughout the body . This compound is known to accumulate in specific tissues, including the liver and kidneys, where it exerts its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dihydrofolate reductase . This localization is essential for its inhibitory effects on folate metabolism and bacterial DNA synthesis . This compound’s activity is influenced by its ability to reach and bind to its target enzyme within the cytoplasm .

Preparation Methods

The synthesis of Baquiloprim involves several key steps:

Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Baquiloprim undergoes several types of chemical reactions:

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or tin chloride for nitro reduction, and formaldehyde and dimethylamine for the Mannich reaction. The major products formed from these reactions are the various intermediates and the final product, this compound.

Comparison with Similar Compounds

Baquiloprim is similar to other diaminopyrimidine derivatives such as trimethoprim and pyrimethamine. this compound has several unique features:

Similar compounds include:

  • Trimethoprim
  • Pyrimethamine
  • Methotrexate

These compounds share a similar mechanism of action but differ in their potency, half-life, and spectrum of activity.

properties

IUPAC Name

5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOWJIMWVFWROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891424
Record name Baquiloprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102280-35-3
Record name Baquiloprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102280-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baquiloprim [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baquiloprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[8-(Dimethylamino)-7-methyl-5-quinolinyl]methyl}-2,4-pyrimidinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAQUILOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE766VIG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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